Cas no 459845-54-6 (2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)

2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- NCGC00107066-01
- 459845-54-6
- F0594-0105
- Oprea1_556997
- C292-0068
- HMS1820J11
- HMS3438B13
- AKOS000416743
- 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- CHEMBL1553569
- UPCMLD0ENAT5795854:001
- Z14008452
- 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
- Oprea1_576488
- 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethan-1-one
- Ethanone, 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-methyl-1-piperidinyl)-
-
- インチ: 1S/C17H21N3O3S/c1-12-7-9-20(10-8-12)15(21)11-24-17-19-18-16(23-17)13-3-5-14(22-2)6-4-13/h3-6,12H,7-11H2,1-2H3
- InChIKey: AYTMVTFPRRRJLT-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(C)CC1)CSC1=NN=C(C2=CC=C(OC)C=C2)O1
計算された属性
- 精确分子量: 347.13036271g/mol
- 同位素质量: 347.13036271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 410
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.8Ų
- XLogP3: 3
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- Boiling Point: 533.8±60.0 °C(Predicted)
- 酸度系数(pKa): -0.96±0.40(Predicted)
2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0594-0105-50mg |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 50mg |
$160.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-5mg |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 5mg |
$69.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-2μmol |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 2μmol |
$57.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-2mg |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 2mg |
$59.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-10mg |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 10mg |
$79.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-1mg |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 1mg |
$54.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-100mg |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 100mg |
$248.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-10μmol |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 10μmol |
$69.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-5μmol |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 5μmol |
$63.0 | 2023-08-20 | |
Life Chemicals | F0594-0105-3mg |
2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one |
459845-54-6 | 90%+ | 3mg |
$63.0 | 2023-08-20 |
2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-oneに関する追加情報
Compound CAS No. 459845-54-6: 2-{5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-ylsulfanyl}-1-(4-Methylpiperidin-1-yl)ethan-1-one
The compound 2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one, identified by the CAS registry number 459845-54-6, is a highly specialized organic molecule with a complex structure and diverse potential applications. This compound belongs to the class of heterocyclic compounds, specifically featuring an oxadiazole ring system and a sulfanyl group, which are known for their unique chemical properties and reactivity. The presence of these functional groups makes this compound a promising candidate for various applications in the fields of pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the significance of oxadiazole-containing compounds in drug discovery. The oxadiazole ring system is known for its ability to act as a bioisostere, offering structural diversity while maintaining pharmacokinetic properties. In the case of 2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one, the oxadiazole moiety is further substituted with a methoxyphenyl group, which enhances its potential for interactions with biological targets. This substitution pattern suggests that the compound may exhibit modulatory effects on various enzyme systems or receptor pathways, making it a valuable lead compound in medicinal chemistry.
The sulfanyl group (-S-) present in the molecule introduces additional electronic and steric effects. Sulfur-containing compounds are often associated with antioxidant properties and can play a role in redox reactions. In this context, the sulfanyl group may contribute to the compound's ability to scavenge free radicals or participate in thiol-disulfide exchange reactions, which are critical in cellular signaling pathways. Recent research has emphasized the importance of sulfur-containing molecules in combating oxidative stress-related diseases, further underscoring the potential therapeutic value of this compound.
The piperidine ring system in 2-{5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethanone adds another layer of complexity to its structure. Piperidine derivatives are well-known for their role as building blocks in drug design due to their ability to form hydrogen bonds and interact with protein targets. The methyl substitution on the piperidine ring enhances its lipophilicity, potentially improving bioavailability when administered as a drug candidate. This feature aligns with current trends in drug development that prioritize molecules with optimal pharmacokinetic profiles.
From a synthetic standpoint, the construction of such a complex molecule requires advanced organic chemistry techniques. The synthesis of oxadiazole rings typically involves cyclization reactions under specific conditions, often utilizing hydrazine derivatives or other nitrogen sources. The integration of the sulfanyl group and piperidine moiety would likely involve multi-step processes, including coupling reactions and protecting group strategies to ensure regioselectivity and stereocontrol. Recent advancements in catalytic asymmetric synthesis and microwave-assisted organic synthesis have made such constructions more efficient and scalable.
In terms of applications, this compound has shown promise in preliminary studies as an inhibitor of certain kinases involved in cancer cell proliferation. The combination of an oxadiazole ring with a piperidine moiety creates a unique pharmacophore that can potentially bind to active sites on these enzymes with high affinity. Additionally, its methoxyphenyl substituent may contribute to selective binding through π–π interactions or hydrogen bonding networks. These findings suggest that further optimization could lead to potent therapeutic agents for oncology.
Beyond pharmaceutical applications, this compound may also find utility in agrochemicals due to its potential as an insecticide or fungicide. The sulfur-containing moiety could enhance its bioactivity against pests while maintaining environmental compatibility. Recent research into sustainable agriculture has emphasized the need for eco-friendly chemical solutions, positioning this compound as a candidate for green chemistry innovations.
In conclusion, 2-{5-(4-methoxyphenyl)-1,3,4-Oxadiazol-2-Ylsulfanyl}-1-(4-MethylPiperidin - 1 - YL)Ethan - 1 - one (CAS No: 459845 - 54 - 6) represents a multifaceted organic molecule with significant potential across multiple industries. Its complex structure combines functional groups known for their reactivity and biological relevance, making it a valuable asset for researchers in drug discovery and materials science. As ongoing studies continue to unravel its full spectrum of applications and mechanisms of action, this compound stands at the forefront of innovative chemical development.
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